molecular formula C12H12N4O3 B279952 N-(4-methylphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide

N-(4-methylphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide

Cat. No.: B279952
M. Wt: 260.25 g/mol
InChI Key: XIFSCNASJRDQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide is a chemical compound that features a nitroimidazole moiety linked to a methylphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide typically involves the reaction of 4-nitroimidazole with 4-methylphenylacetamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the imidazole ring .

Scientific Research Applications

N-(4-methylphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitroimidazole moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can damage cellular components. This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylphenyl)-2-(4-nitro-1H-imidazol-1-yl)acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to other nitroimidazole derivatives .

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(4-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C12H12N4O3/c1-9-2-4-10(5-3-9)14-12(17)7-15-6-11(13-8-15)16(18)19/h2-6,8H,7H2,1H3,(H,14,17)

InChI Key

XIFSCNASJRDQGS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(N=C2)[N+](=O)[O-]

Origin of Product

United States

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